3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-7-20-17(24)9-23-18(15-10-26-11-16(15)22-23)21-19(25)14-6-5-12(2)13(3)8-14/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMDDWOYRBPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
Introduction of the Propylcarbamoyl Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with propyl isocyanate or a similar reagent.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-throughput synthesis techniques, and purification methods like recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its core scaffold, substituents, or functional groups. Below is a comparative analysis with three closely related compounds:
Substituent Variants in the Benzamide Moiety
- Compound A: 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide (CAS: 1354718-85-6) Key Differences:
- Substituents : Methoxy groups at benzamide positions 3 and 4 (vs. methyl groups in the target compound).
- Core Structure: Tetrahydrobenzo[d]thiazole instead of thieno[3,4-c]pyrazole. Implications:
- The methoxy groups enhance solubility due to increased polarity, whereas methyl groups in the target compound may improve metabolic stability .
- The benzo[d]thiazole core in Compound A likely alters binding affinity in biological systems compared to the thienopyrazole core.
Side Chain Modifications
- Compound B : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
- Key Differences :
- Core Structure: 1,2,4-triazole (vs. thienopyrazole).
- Side Chain : Phenylacetyl and ethyl carbamate groups (vs. propylcarbamoyl-methyl).
- Implications :
- The triazole core may confer different hydrogen-bonding capabilities, affecting target selectivity.
- The ethyl carbamate side chain in Compound B introduces hydrolytic instability compared to the propylcarbamoyl-methyl group in the target compound .
Thienopyrazole Derivatives
- Compound C: 3,4-dimethyl-N-(2H-thieno[3,4-c]pyrazol-3-yl)benzamide Key Differences:
- Lacks the propylcarbamoyl-methyl side chain.
- Implications :
Data Table: Structural and Hypothetical Property Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | ~493 g/mol | ~356 g/mol | ~298 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole | Tetrahydrobenzo[d]thiazole | 1,2,4-Triazole | Thieno[3,4-c]pyrazole |
| Substituents | 3,4-dimethyl benzamide | 3,4-dimethoxy benzamide | Phenylacetyl, ethyl carbamate | 3,4-dimethyl benzamide |
| Side Chain | Propylcarbamoyl-methyl | Propylamino-carbamoyl | None | None |
| Hypothetical LogP | 3.8 (moderate lipophilicity) | 2.5 (higher polarity) | 2.1 (polar carbamate) | 3.2 (reduced bulk) |
Biological Activity
The compound 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a novel benzamide derivative that has gained attention due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings associated with this compound, focusing on its pharmacological properties and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,4-c]pyrazole moiety followed by the introduction of the benzamide group. The synthetic route often utilizes standard organic reactions such as condensation and cyclization to achieve the desired structure.
Biological Activity
The biological activity of This compound has been explored in various studies. Key findings include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in several human cancer cell lines. For instance, it showed an IC50 value of 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in 2D assays, indicating strong cytotoxic effects .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It displayed promising results against various bacterial strains, suggesting potential use as an antibacterial agent .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with DNA and inhibit cell cycle progression. Studies have shown that it binds within the minor groove of AT-rich DNA sequences, disrupting essential cellular processes .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | HCC827 | 6.26 | |
| Antitumor | NCI-H358 | 6.48 | |
| Antimicrobial | Various bacterial strains | Varies |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted by researchers involved treating HCC827 and NCI-H358 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 10 μM.
- Antimicrobial Testing : Another investigation focused on testing the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations ranging from 1 to 100 μg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
